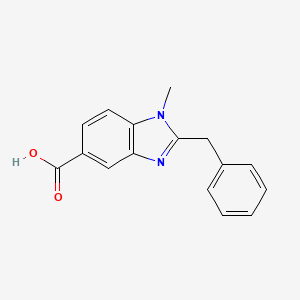
2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structural properties of this compound make it a compound of interest for scientific research and industrial applications.
作用機序
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have been reported to exhibit antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli .
Mode of Action
Benzimidazole compounds generally act by interfering with carbohydrate metabolism and inhibiting the polymerization of microtubules . This disruption of cellular processes can lead to the death of the targeted cells.
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the polymerization of microtubules, which are crucial components of the cell’s cytoskeleton . This interference can disrupt various cellular processes, including cell division and intracellular transport.
Result of Action
Based on the known actions of benzimidazole derivatives, it can be inferred that this compound may disrupt cellular processes by interfering with microtubule polymerization . This disruption can lead to cell death, providing a potential mechanism for the compound’s antibacterial activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions: 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can lead to the formation of benzimidazole-5-carboxylate esters .
科学的研究の応用
2-Benzyl-1-methylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for functional materials.
類似化合物との比較
- 2-Methyl-1H-benzimidazole-5-carboxylic acid
- 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid
- 2-Ethyl-1H-benzimidazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is unique due to the presence of the benzyl group at the 2-position, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
特性
IUPAC Name |
2-benzyl-1-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-8-7-12(16(19)20)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICYRTAFWQHKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














